molecular formula C17H17N3O2 B6345686 2-Amino-5-benzyl-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one CAS No. 1354915-06-2

2-Amino-5-benzyl-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one

Cat. No. B6345686
CAS RN: 1354915-06-2
M. Wt: 295.34 g/mol
InChI Key: HZLBMFHMWGMKIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-benzyl-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one (ABM) is a compound belonging to the imidazole family of heterocyclic compounds. It is a versatile compound that has been used for a variety of synthetic and research applications. ABM has a wide range of biochemical and physiological effects, making it a useful tool for scientists in many different disciplines.

Scientific Research Applications

2-Amino-5-benzyl-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one has been used in a variety of scientific research applications, including the study of enzyme inhibition, drug development, and chemical synthesis. It has been used to study the inhibition of enzymes such as acetylcholinesterase and monoamine oxidase. It has also been used in the development of drugs for the treatment of Alzheimer’s disease, Parkinson’s disease, and depression. Additionally, 2-Amino-5-benzyl-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one has been used in the synthesis of various compounds, such as antibiotics, anti-cancer agents, and anti-inflammatory agents.

Mechanism of Action

The mechanism of action of 2-Amino-5-benzyl-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one is not well understood. However, it is believed to act as an inhibitor of certain enzymes, such as acetylcholinesterase and monoamine oxidase. It is also believed to interact with certain neurotransmitters, such as serotonin, dopamine, and norepinephrine. Additionally, it is thought to interact with certain receptors, such as the muscarinic and nicotinic acetylcholine receptors.
Biochemical and Physiological Effects
2-Amino-5-benzyl-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase. It has also been shown to interact with certain neurotransmitters, such as serotonin, dopamine, and norepinephrine. Additionally, it has been shown to interact with certain receptors, such as the muscarinic and nicotinic acetylcholine receptors.

Advantages and Limitations for Lab Experiments

The main advantages of using 2-Amino-5-benzyl-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one in lab experiments are its versatility and its wide range of biochemical and physiological effects. It can be used to study the inhibition of enzymes, drug development, and chemical synthesis. Additionally, it can be used to study the interaction of certain neurotransmitters and receptors. The main limitation of using 2-Amino-5-benzyl-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one in lab experiments is the lack of understanding of its mechanism of action.

Future Directions

For 2-Amino-5-benzyl-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one research include further study of its mechanism of action, its potential therapeutic applications, and its potential use in drug development. Additionally, further research should be conducted to explore its potential use in the synthesis of various compounds, such as antibiotics, anti-cancer agents, and anti-inflammatory agents. Additionally, further research should be conducted to explore its potential use in the study of enzyme inhibition, drug development, and chemical synthesis. Finally, further research should be conducted to explore its potential use in the study of the interaction of certain neurotransmitters and receptors.

Synthesis Methods

2-Amino-5-benzyl-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one can be synthesized through a variety of methods, including the Knoevenagel condensation, the Biginelli reaction, and the Ugi reaction. The Knoevenagel condensation involves the reaction of aldehyde, an aromatic aldehyde, and a primary amine in the presence of a base. The Biginelli reaction involves the reaction of aldehyde, an aromatic aldehyde, and an α-keto ester in the presence of an acid. The Ugi reaction involves the reaction of aldehyde, an aromatic aldehyde, and an isocyanide in the presence of a base.

properties

IUPAC Name

2-amino-4-benzyl-4-(3-methoxyphenyl)-1H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-22-14-9-5-8-13(10-14)17(15(21)19-16(18)20-17)11-12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H3,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLBMFHMWGMKIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2(C(=O)NC(=N2)N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-benzyl-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one

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